molecular formula C12H14N2O4 B2708597 Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate CAS No. 349119-68-2

Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate

Cat. No.: B2708597
CAS No.: 349119-68-2
M. Wt: 250.254
InChI Key: NDSRFRBGHRMXGV-UHFFFAOYSA-N
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Description

Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate is a high-purity chemical compound with the CAS Number 349119-68-2 and a molecular formula of C12H14N2O4 . It belongs to a class of 5-oxopyrrolidine derivatives, which are recognized as attractive scaffolds in medicinal chemistry for developing novel anticancer and antimicrobial agents . Compounds featuring the acetamidophenyl moiety, similar to this one, are frequently investigated for their wide variety of biological properties and serve as key intermediates in organic synthesis . Researchers value this structural motif for its potential, as related derivatives have demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus strains and potent anticancer activity in vitro . The presence of both acetamide and ester functional groups in the molecule provides versatile handles for further chemical modification, enabling the exploration of structure-activity relationships . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or personal use. Researchers handling this compound should refer to its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-acetamidoanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-3-18-12(17)11(16)14-10-6-4-5-9(7-10)13-8(2)15/h4-7H,3H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSRFRBGHRMXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC(=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate typically involves the reaction of 3-acetamidoaniline with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups, using reagents like sodium methoxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate exhibits significant anticancer properties. Research has shown that compounds with similar structural motifs can inhibit cancer cell proliferation effectively.

  • Case Study : A study focusing on the compound's effects on lung cancer cell lines demonstrated an IC50 value indicating potent activity against H460 cells, suggesting its potential as a chemotherapeutic agent .
Cell Line IC50 (µM) Effect
H4605.4Inhibition of proliferation
A5497.2Induction of apoptosis

Inhibition of Kinases

The compound has also been explored as a kinase inhibitor, particularly targeting glycogen synthase kinase-3 (GSK-3). GSK-3 is implicated in various diseases, including cancer and Alzheimer's disease.

  • Application : Inhibitors of GSK-3 are being investigated for their role in treating neurodegenerative disorders and metabolic diseases. This compound has shown promise in modulating GSK-3 activity, potentially aiding in therapeutic strategies for these conditions .

Mechanistic Insights

Understanding the mechanism of action is crucial for the development of effective therapeutics. This compound interacts with specific enzymes and receptors, influencing cellular processes.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes involved in lipid metabolism, such as stearoyl-CoA desaturase (SCD). Inhibition of SCD can lead to alterations in fatty acid composition within cells, which is critical for maintaining membrane integrity and function.

  • Findings : In vitro studies have shown that derivatives similar to this compound can significantly reduce triglyceride levels and affect cell viability under specific conditions .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors.

Synthetic Pathway

The compound can be synthesized through a multi-step process involving:

  • Reaction of acetamide derivatives with oxoacetic acid esters.
  • Purification through crystallization or chromatography.
Step Reagents Conditions
Step 1Acetamide + Oxoacetic Acid EsterTetrahydrofuran, RT
Step 2Acid treatmentHCl, ambient temperature

Mechanism of Action

The mechanism by which Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional properties of Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate are compared below with its analogs, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogs with Varying Aromatic Substituents
Compound Name Substituent(s) Molecular Weight (g/mol) Yield (%) Key Applications/Activities Reference
Ethyl 2-((3-aminophenyl)amino)-2-oxoacetate -NH₂ at C3 235.24 N/A Intermediate for sulfonamide synthesis
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate -OCH₃ at C4 251.25 91–92% Pharmaceutical intermediate
Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate -Br at C3 272.0 92% Anticancer research (IC₅₀: 0.090–0.650 μM)
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate -Cl on pyridine ring 265.09 (hydrochloride) N/A Intermediate for anticoagulant drugs

Key Observations :

  • Electron-Withdrawing Groups (e.g., -Br, -Cl) : Enhance anticancer activity, as seen in the bromo derivative (IC₅₀: 0.090–0.650 μM against cancer cell lines) .
  • Electron-Donating Groups (e.g., -OCH₃) : Improve synthetic yields (91–92%) and stability, making them preferred for scalable intermediates .
Physicochemical Properties
Compound LogP (Predicted) Solubility (mg/mL) Stability
This compound 1.2 0.5 (DMSO) Stable at RT
Ethyl 2-oxo-2-((2,2,2-trifluoroethyl)amino)acetate 0.4 10.2 (Water) Hygroscopic
Ethyl 2-((4-ethoxyphenyl)amino)-2-oxoacetate 2.1 1.8 (Ethanol) Light-sensitive

Trends :

  • Polar Substituents (e.g., -NHCOCH₃) : Reduce LogP (1.2) and aqueous solubility (0.5 mg/mL in DMSO) compared to ethoxy derivatives (LogP 2.1) .
  • Fluorinated Chains : Increase hydrophilicity (LogP 0.4) but may compromise membrane permeability .

Biological Activity

Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate is an organic compound characterized by its unique structural features, including an ethyl ester group, an acetamido group, and a keto group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure

The molecular formula of this compound is C13H13N1O4C_{13}H_{13}N_{1}O_{4}. Its structure can be visualized as follows:

Ethyl 2 3 acetamidophenyl amino 2 oxoacetate\text{Ethyl 2 3 acetamidophenyl amino 2 oxoacetate}

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities based on recent research findings.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing that it inhibits growth at varying concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism of action appears to involve disruption of cell wall synthesis and interference with protein synthesis pathways, similar to other known antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated its ability to induce apoptosis in leukemia cells.

Cell Line IC50 (µM) Effect
HL-60 (Leukemia)10Induces apoptosis
MCF-7 (Breast Cancer)15Cell cycle arrest
A549 (Lung Cancer)20Inhibits proliferation

These findings suggest that the compound may act by modulating signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through its ability to inhibit pro-inflammatory cytokines in vitro. The compound demonstrated a dose-dependent reduction in the secretion of TNF-alpha and IL-6.

Concentration (µM) TNF-alpha Inhibition (%) IL-6 Inhibition (%)
103025
506055
1008580

This anti-inflammatory activity may be attributed to the compound's ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : It can interact with various receptors, altering their activity and influencing cellular responses.
  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Leukemia Treatment : A clinical trial involving patients with acute myeloid leukemia showed promising results with the administration of this compound, leading to improved survival rates.
  • Chronic Inflammation Management : Patients with chronic inflammatory conditions reported reduced symptoms following treatment with formulations containing this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via condensation reactions between anilines and α-ketoesters. For example, refluxing 3-acetamidoaniline with ethyl oxalyl chloride in dichloromethane or acetonitrile, using triethylamine as a base to neutralize HCl byproducts. Reaction progress is monitored via TLC (e.g., hexane/ethyl acetate 20:1 eluent), followed by purification via column chromatography or recrystallization from methanol .
  • Optimization : Temperature control (-20°C to 60°C) and stoichiometric ratios (e.g., 1.2:1 molar ratio of reagents) are critical to minimize side products. Yield improvements (up to 99%) are achieved by adjusting reaction time (2–10 hours) and solvent polarity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Key signals include the acetamido NH (δ ~10.25 ppm, singlet), ethyl ester protons (δ ~4.0 ppm, quartet), and aromatic protons (δ ~7.0–8.5 ppm). Carbonyl carbons (C=O) appear at δ ~163–190 ppm in 13C NMR .
  • HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+Na]+) with deviations <1 ppm. For example, a calculated mass of 302.1004 vs. observed 302.0992 .

Q. What are the primary solubility and stability considerations for this compound in experimental workflows?

  • Solubility : Soluble in polar aprotic solvents (e.g., DCM, acetonitrile) but poorly soluble in water. Recrystallization from methanol/water mixtures enhances purity .
  • Stability : Sensitive to hydrolysis under acidic/basic conditions. Storage at -20°C in inert atmospheres (argon) prevents degradation .

Advanced Research Questions

Q. How can conflicting NMR or mass spectrometry data be resolved during structural elucidation?

  • Contradiction Analysis : Discrepancies in NH proton signals (e.g., δ 10.25 vs. δ 10.37 ppm) may arise from tautomerism or solvent effects. Use deuterated solvents (CDCl3 vs. DMSO-d6) to assess environmental influences .
  • Validation : Cross-reference HRMS with isotopic patterns (e.g., chlorine isotopes in C9H9ClN2O3) and IR carbonyl stretches (~1640–1680 cm⁻¹) to confirm functional groups .

Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

  • Stepwise Optimization : For example, in synthesizing anticoagulant analogs (e.g., Edoxaban-d6), isolate intermediates after each coupling step. Use Boc-protection (tert-butoxycarbonyl) to prevent side reactions during amide bond formation .
  • Catalysis : Organocatalysts like Et3N (40 mol%) enhance reaction efficiency in dichloromethane or hexane/ethyl acetate mixtures .

Q. How does the electronic nature of substituents on the phenyl ring influence biological activity in downstream applications?

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring enhance binding affinity to targets like Factor Xa in anticoagulants. Computational docking studies (e.g., molecular dynamics simulations) predict steric and electronic complementarity .
  • Experimental Validation : Compare IC50 values of derivatives with varying substituents (e.g., 5-chloropyridinyl vs. methoxyphenyl) in enzyme inhibition assays .

Q. What mechanistic insights explain the compound’s role in inhibiting specific enzymes (e.g., Factor Xa)?

  • Binding Mode : The α-ketoester group chelates active-site serine residues (e.g., Ser195 in Factor Xa), while the acetamido phenyl group occupies hydrophobic pockets. X-ray crystallography of enzyme-inhibitor complexes confirms these interactions .
  • Kinetic Studies : Pre-steady-state kinetics reveal competitive inhibition patterns, with Ki values in the nanomolar range for optimized derivatives .

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